Astrochemical Spectral Fingerprint
The computed electronic total energy for 7,14-dihydrodibenz[a,h]anthracene is -846.678 Hartree, with a zero-point energy of 191.0954 kcal/mol by the UBP86 method [1]. While the NASA Ames PAH IR Spectroscopic Database provides no direct head-to-head energy comparison for a single dihydro isomer, this value serves as a distinct and retrievable fingerprint that differentiates it from non-hydrogenated or differently hydrogenated PAHs in spectral matching algorithms against observational data. The unique vibrational spectrum derived from this minimized geometry allows it to be distinguished from all other species in the database, a critical factor for benchmarking astrophysical PAH inventories.
| Evidence Dimension | Computed total electronic energy and zero-point energy |
|---|---|
| Target Compound Data | Total energy: -846.678 Hartree; Zero-point energy: 191.0954 kcal/mol |
| Comparator Or Baseline | Class of dibenzanthracene isomers and hydrogenation states in the NASA Ames PAH IR Database |
| Quantified Difference | Unique identifier (uid:371) in the database corresponding to this specific computed energy and spectral fingerprint. |
| Conditions | UBP86 method; C2h symmetry; NASA Ames PAH IR Spectroscopic Database v2.00 |
Why This Matters
This is essential for researchers conducting astrochemical modeling or PAH spectral identification, as the computed energy and unique spectral ID guarantee the procurement of the exact structural isomer required to match theoretical models with astronomical observations.
- [1] NASA Ames PAH IR Spectroscopic Database. Theoretical v2.00: 7,14-dihydrobenzo[a,h]anthracene. Total energy: -846.678 Hartree; Zero-point energy: 191.0954 Kcal/mol. Method: UBP86. View Source
